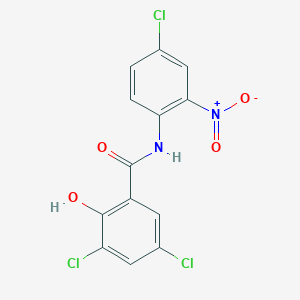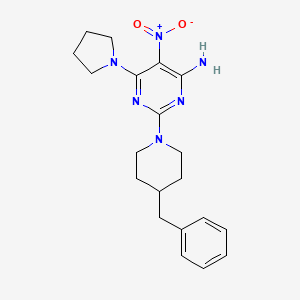![molecular formula C18H20ClFN2O2S B12487141 N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine](/img/structure/B12487141.png)
N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cloro-2-metilfenil)-1-[(4-fluorofenil)sulfonil]piperidin-4-amina es un complejo compuesto orgánico que ha despertado interés en varios campos científicos debido a su estructura química única y aplicaciones potenciales. Este compuesto presenta un anillo de piperidina sustituido con un grupo sulfonilo y anillos aromáticos, que contribuyen a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de N-(3-cloro-2-metilfenil)-1-[(4-fluorofenil)sulfonil]piperidin-4-amina generalmente implica varios pasos, comenzando con la preparación del anillo de piperidina. El proceso puede incluir:
Formación del anillo de piperidina: Esto se puede lograr mediante reacciones de ciclización que involucran precursores adecuados.
Introducción del grupo sulfonilo: El grupo sulfonilo se introduce mediante reacciones de sulfonación, a menudo utilizando reactivos como cloruros de sulfonilo.
Sustitución aromática: Los anillos aromáticos se funcionalizan a través de reacciones de sustitución aromática electrofílica, utilizando reactivos como agentes clorantes y agentes fluorantes.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Técnicas como los reactores de flujo continuo y las plataformas de síntesis automatizada se pueden emplear para optimizar el proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-cloro-2-metilfenil)-1-[(4-fluorofenil)sulfonil]piperidin-4-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Agentes clorantes como el cloruro de tionilo, agentes fluorantes como el fluoruro de hidrógeno.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-(3-cloro-2-metilfenil)-1-[(4-fluorofenil)sulfonil]piperidin-4-amina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor en varias vías biológicas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Utilizado en el desarrollo de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de N-(3-cloro-2-metilfenil)-1-[(4-fluorofenil)sulfonil]piperidin-4-amina involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-(3-cloro-4-metoxifenil)-2-(N-(4-fluorofenil)sulfonil-4-metilanilino)acetamida
- N-(3-cloro-2-cianofenoxi)fenilsulfonilamina
Singularidad
N-(3-cloro-2-metilfenil)-1-[(4-fluorofenil)sulfonil]piperidin-4-amina destaca por su combinación única de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. Su patrón de sustitución específico en los anillos aromáticos y la presencia del anillo de piperidina lo convierten en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C18H20ClFN2O2S |
|---|---|
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)sulfonylpiperidin-4-amine |
InChI |
InChI=1S/C18H20ClFN2O2S/c1-13-17(19)3-2-4-18(13)21-15-9-11-22(12-10-15)25(23,24)16-7-5-14(20)6-8-16/h2-8,15,21H,9-12H2,1H3 |
Clave InChI |
QCNWOVYOPVLGTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate](/img/structure/B12487066.png)

![N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12487082.png)
![Ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487088.png)
![1-[3-(7H-purin-6-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12487094.png)
![3-bromo-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12487111.png)
![N-tert-butyl-2-{4-[(tert-butylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide](/img/structure/B12487120.png)
![N-(9-ethyl-9H-carbazol-3-yl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B12487123.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12487129.png)

![2-chloro-5-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12487149.png)
![7-amino-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B12487151.png)
![N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)pyridine-3-carboxamide](/img/structure/B12487152.png)
